molecular formula C18H18F3N7O B6537368 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1060208-13-0

4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No. B6537368
CAS RN: 1060208-13-0
M. Wt: 405.4 g/mol
InChI Key: OPJHLHCDJVYTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is 405.15249271 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Triazolothiadiazines and their derivatives have shown promising anticancer activity . They can interact with different target receptors in the biological system, which could potentially inhibit the growth of cancer cells.

Antimicrobial Activity

These compounds have been found to exhibit antimicrobial properties . They could be used in the development of new antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activity

Triazolothiadiazines can also act as analgesics and anti-inflammatory agents . They could be used in the treatment of conditions accompanied by inflammation, including rheumatoid arthritis and inflammatory pain .

Antioxidant Activity

These compounds have demonstrated antioxidant activity . They could potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antiviral Activity

Triazolothiadiazines have shown antiviral properties . They could be used in the development of new antiviral drugs.

Enzyme Inhibition

These compounds can act as enzyme inhibitors . They have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.

Antitubercular Agents

Triazolothiadiazines can also act as antitubercular agents . They could potentially be used in the treatment of tuberculosis.

properties

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c1-12-23-24-15-6-7-16(25-28(12)15)26-8-10-27(11-9-26)17(29)22-14-5-3-2-4-13(14)18(19,20)21/h2-7H,8-11H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHLHCDJVYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.